

# Application of Phloxine B (Red 30) in Histological Staining of Tissue Samples

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## Compound of Interest

Compound Name: Red 30

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## Introduction

Phloxine B (C.I. 45410), also known as Acid Red 92, is a xanthene dye commonly referred to as **Red 30** in some contexts. In histological applications, it serves as a potent cytoplasmic stain, imparting vibrant pink to red hues to various tissue components. Its utility is most pronounced as a counterstain to hematoxylin, providing sharp contrast and enhanced differentiation of cellular and extracellular elements. Phloxine B is frequently used in combination with eosin in Hematoxylin and Eosin (H&E) staining protocols to achieve a broader color spectrum and better visualization of muscle, connective tissue, and epithelial cells.<sup>[1][2]</sup> Beyond the routine H&E, Phloxine B is a key component in specialized techniques such as the Hematoxylin Phloxine Saffron (HPS) stain and Lendrum's Phloxine-Tartrazine method for the demonstration of viral inclusion bodies and Paneth cell granules.<sup>[3][4]</sup>

## Principle of Staining

Phloxine B is an anionic dye that binds to cationic (acidophilic or eosinophilic) components within the cytoplasm, including proteins and other structures. This electrostatic interaction results in the characteristic pink-red staining. In H&E staining, the combination with eosin enhances the red tones, providing a more vivid and differentiated cytoplasmic stain compared to eosin alone.<sup>[1]</sup> In trichrome methods like HPS, Phloxine B provides the red counterstain to the blue-black of hematoxylin-stained nuclei and the yellow of saffron-stained collagen.

## Applications in Histology

- Routine H&E Staining: Used as a component of the eosin counterstain to provide a more intense and differentiated staining of cytoplasm, muscle, and erythrocytes.[1][2]
- Hematoxylin Phloxine Saffron (HPS) Staining: A trichrome stain where Phloxine B stains cytoplasm and muscle red, providing a clear distinction from the yellow-stained collagen and blue nuclei. This is particularly useful in cardiovascular and connective tissue pathology.
- Lendrum's Phloxine-Tartrazine Method: A specialized stain used for the detection of viral inclusion bodies, which stain a bright red against a yellow background.[3] It is also effective for staining Paneth cell granules.[3][4]
- Demonstration of Alcoholic Hyaline: Phloxine B can be used to highlight Mallory bodies (alcoholic hyaline) in the liver.[4]

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of Phloxine B in various histological staining protocols.

**Table 1: Phloxine B Solution Preparation**

Staining Method	Phloxine B Concentration	Solvent	Additional Components	Reference
Eosin Y-Phloxine B Solution	1% (stock solution)	Distilled Water	Eosin Y solution	[5]
Lendrum's Phloxine-Tartrazine	0.5 g / 100 mL (0.5%)	Distilled Water	0.5 g Calcium chloride	[3]
HPS (AFIP Modification)	1.5 g / 100 mL (1.5%)	Distilled Water	-	[6]
HPS (Bencosme's Modification)	2 g / 100 mL (2%)	Distilled Water	2-5 drops of strong formalin	[7]

**Table 2: Incubation Times for Phloxine B Staining**

Staining Method	Phloxine B Staining Time	Dehydration/Differentiation Steps	Reference
Eosin Y-Phloxine B (in H&E)	1 minute	2 changes of 95% ethanol (1 min each), 2 changes of 100% ethanol (10 dips each)	[1]
Lendrum's Phloxine-Tartrazine	20 minutes	Rinse in tap water, blot, rinse with tartrazine solution until desired differentiation	[3]
HPS (AFIP Modification)	2 minutes	Wash in tap water (5 minutes), dehydrate thoroughly with absolute ethanol	[6]
HPS (Bencosme's Modification)	2-20 minutes	Wash in tap water (1-5 minutes), differentiate with 80% ethanol (up to 1.5 minutes)	[7]

## Experimental Protocols

### Protocol 1: Hematoxylin and Eosin Y-Phloxine B Staining

This protocol is an enhancement of the standard H&E stain, providing a more vibrant cytoplasmic stain.[1]

Reagents:

- Harris Modified Hematoxylin
- Eosin Y-Phloxine B Working Solution
- Acid Alcohol (1%)

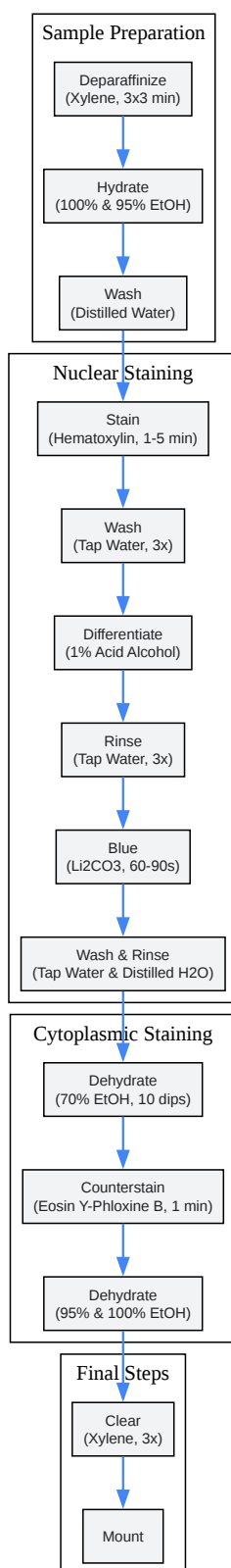
- Lithium Carbonate (saturated aqueous solution) or Scott's Tap Water Substitute
- Ethanol solutions (70%, 95%, 100%)
- Xylene
- Mounting medium

Procedure:

- Deparaffinize tissue sections in three changes of xylene (3 minutes each).
- Hydrate through two changes each of 100% and 95% ethanol (10 dips each).
- Wash in distilled water.
- Stain in Harris Modified Hematoxylin for 1-5 minutes.
- Wash in three changes of tap water.
- Differentiate in 1% Acid Alcohol.
- Rinse in three changes of tap water.
- Blue in saturated Lithium Carbonate or Scott's Tap Water Substitute for 60-90 seconds.
- Wash in three changes of tap water and rinse in distilled water.
- Dehydrate in 70% ethanol for 10 dips.
- Counterstain in Eosin Y-Phloxine B Working Solution for 1 minute.
- Dehydrate in two changes of 95% ethanol (1 minute each) and two changes of 100% ethanol (10 dips each).
- Clear in three changes of xylene (10 dips each).
- Mount with a compatible mounting medium.

**Expected Results:**

- Nuclei: Blue
- Cytoplasm, Muscle, Connective Tissue: Various shades of pink to red
- Erythrocytes: Bright red/orange



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Caption: H&E Staining Workflow with Eosin Y-Phloxine B.

## Protocol 2: Lendrum's Phloxine-Tartrazine Stain

This method is designed for the demonstration of viral inclusion bodies and Paneth cell granules.<sup>[3]</sup>

### Reagents:

- Mayer's Hemalum
- Phloxine Solution (Solution A): 0.5 g Phloxine B, 0.5 g Calcium chloride, 100 mL Distilled water
- Tartrazine Solution (Solution B): Saturated Tartrazine in 100 mL 2-Ethoxyethanol (cellosolve)
- Ethanol (absolute)
- Xylene
- Mounting medium

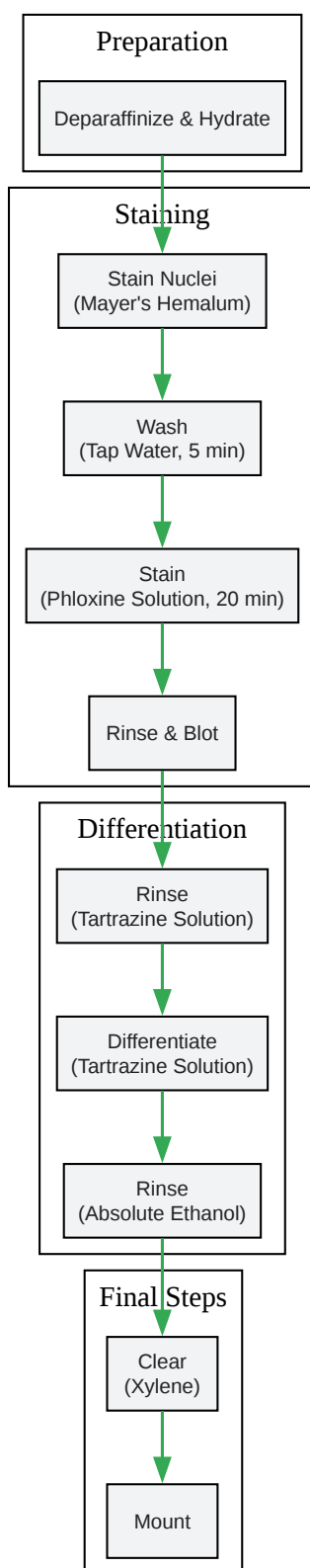
### Procedure:

- Deparaffinize and hydrate sections to water.
- Stain nuclei with Mayer's hemalum.
- Wash in running tap water for 5 minutes.
- Stain in Phloxine Solution (Solution A) for 20 minutes.
- Rinse briefly in tap water and blot almost dry.
- Rinse with Tartrazine Solution (Solution B) to remove remaining water and discard the solution.
- Differentiate in fresh Tartrazine Solution (Solution B) until inclusion bodies are red and the background is yellow (control microscopically).
- Rinse briefly and thoroughly with absolute ethanol.

- Clear in xylene and mount.

Expected Results:

- Nuclei: Blue
- Acidophilic Viral Inclusion Bodies & Paneth Cell Granules: Red
- Background: Yellow



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Caption: Lendrum's Phloxine-Tartrazine Staining Workflow.

## Protocol 3: Hematoxylin Phloxine Saffron (HPS) Stain (AFIP Modification)

This trichrome stain is excellent for visualizing connective tissue.[6]

### Reagents:

- Hemalum
- Saturated aqueous Picric Acid
- Phloxine Solution (Solution A): 1.5 g Phloxine B in 100 mL Distilled water
- Saffron Solution (Solution B): 2 g Saffron in 100 mL Absolute ethanol
- Absolute Ethanol
- Xylene
- Mounting medium

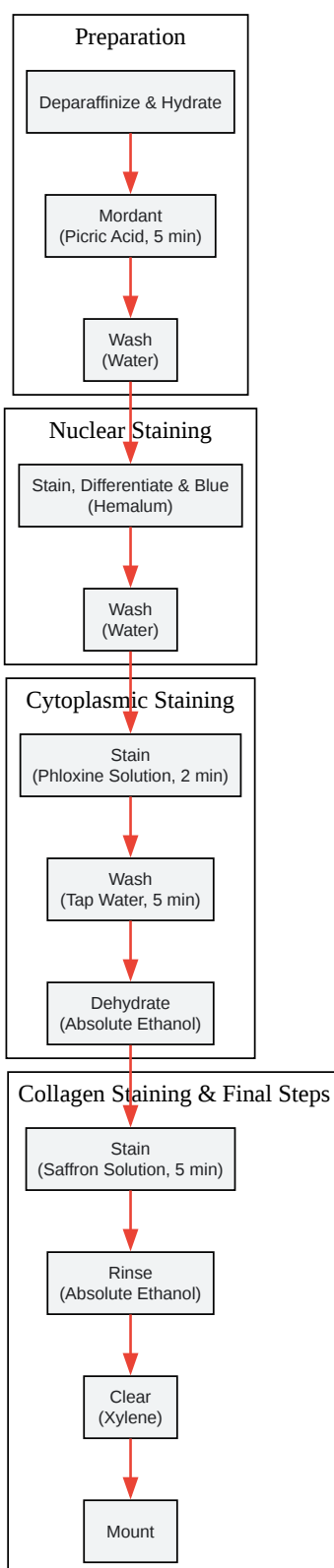
### Procedure:

- Deparaffinize and hydrate sections to water.
- Place in saturated aqueous Picric Acid for 5 minutes.
- Wash with water to remove the yellow color.
- Stain nuclei with hemalum, differentiate, and blue.
- Wash well with water.
- Stain in Phloxine Solution (Solution A) for 2 minutes.
- Wash with tap water for 5 minutes.
- Dehydrate thoroughly with absolute ethanol.

- Stain in Saffron Solution (Solution B) for 5 minutes.
- Rinse well with absolute ethanol.
- Clear in xylene and mount.

Expected Results:

- Nuclei: Blue
- Cytoplasm, Muscle: Red
- Collagen: Yellow



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Caption: Hematoxylin Phloxine Saffron (HPS) Staining Workflow.

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